Oxyde de bismuth et de tungstène (Bi2W3O12)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

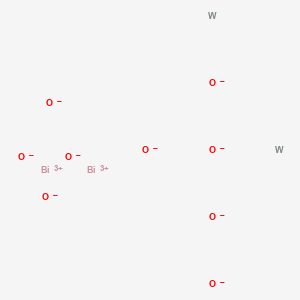

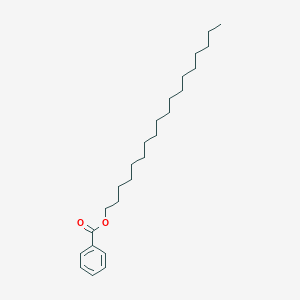

Bismuth tungsten oxide (Bi2W3O12) is a useful research compound. Its molecular formula is Bi2O9W2-12 and its molecular weight is 929.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bismuth tungsten oxide (Bi2W3O12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth tungsten oxide (Bi2W3O12) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyseurs dans les transformations organiques

Le tungstate de bismuth (Bi2WO6) a fait l'objet de recherches approfondies dans divers domaines, notamment les transformations organiques . Il a été rapporté que les nanoparticules de Bi2WO6 sont très réactives à température ambiante dans un milieu aquatique . L'utilisation du catalyseur Bi2WO6 offre de nombreux avantages, notamment des rendements élevés, un processus respectueux de l'environnement, des temps de réaction rapides et une technique de mise en œuvre simple .

Dégradation

Le Bi2WO6 a été largement étudié pour son potentiel dans les processus de dégradation . Ses propriétés uniques en font un candidat prometteur pour des applications dans ce domaine .

Réduction du CO2

Une autre application importante de Bi2WO6 est la réduction du CO2 . Ses propriétés uniques en ont fait un sujet de recherches approfondies dans ce domaine .

Photocatalyse

Le Bi2WO6 a une structure cristalline et électronique adaptée à la photocatalyse sous lumière visible . Son activité photocatalytique a été largement utilisée pour dégrader une large gamme de molécules, sous forme gazeuse ou aqueuse, voire des micro-organismes sous irradiation visible .

Dispositifs électrochromes

L'oxyde de bismuth et de tungstène est également utilisé dans les dispositifs électrochromes. Ses propriétés uniques en font un candidat prometteur pour des applications dans ce domaine.

Systèmes de stockage d'énergie

Une autre application de l'oxyde de bismuth et de tungstène est dans les systèmes de stockage d'énergie. Ses propriétés uniques en font un candidat

Mécanisme D'action

Target of Action

Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .

Mode of Action

Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .

Biochemical Pathways

The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .

Pharmacokinetics

Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .

Result of Action

The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.

Action Environment

The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .

Safety and Hazards

Orientations Futures

The limitations and challenges of using bismuth tungstate as a photocatalyst are also examined, such as its low quantum efficiency and susceptibility to photodegradation . Future research directions include further studies on the underlying mechanisms of photocatalytic activity, the development of more efficient and stable bismuth tungstate-based photocatalysts, and the exploration of new applications in fields such as water treatment and energy conversion .

Propriétés

IUPAC Name |

dibismuth;oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFQTYMTGPFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9W2-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-87-4, 37220-39-6 |

Source

|

| Record name | Bismuth tungsten oxide (Bi2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth tungsten oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)